molecular formula C21H21N3O2S B2686603 N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide CAS No. 2097863-74-4

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide

Cat. No.: B2686603
CAS No.: 2097863-74-4
M. Wt: 379.48
InChI Key: KTIQQUQSBDUUTE-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide: is a complex organic compound featuring a quinazolinone core, a benzamide moiety, and a cyclopentyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with isothiocyanates to form the quinazolinone structure.

    Introduction of the Benzamide Moiety: The quinazolinone intermediate is then reacted with benzoyl chloride in the presence of a base to introduce the benzamide group.

    Attachment of the Cyclopentyl Group: The final step involves the alkylation of the benzamide derivative with cyclopentyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives of the quinazolinone core.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although detailed studies are required to confirm these properties.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. The benzamide moiety may enhance binding affinity through additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-[(4-oxo-2-thioxo-4aH-quinazolin-3-yl)methyl]benzamide: Similar structure but with a thioxo group instead of a sulfanylidene group.

    N-cyclopentyl-4-[(4-oxo-2-oxo-4aH-quinazolin-3-yl)methyl]benzamide: Contains an oxo group instead of a sulfanylidene group.

Uniqueness

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide is unique due to the presence of the sulfanylidene group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(22-16-5-1-2-6-16)15-11-9-14(10-12-15)13-24-20(26)17-7-3-4-8-18(17)23-21(24)27/h3-4,7-12,16-17H,1-2,5-6,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEVZQQXKSVNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=CC=CC4=NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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